Pseudoephedroxane is a chiral oxazolidinone derivative known for its significant role in asymmetric synthesis, particularly as a chiral auxiliary. This compound features a five-membered ring that incorporates both oxygen and nitrogen atoms, which enhances its versatility in various chemical reactions. Its structural characteristics allow it to facilitate the production of enantiomerically pure compounds, making it valuable in both chemical and biological applications.
Pseudoephedroxane is classified under oxazolidinones, a group of compounds characterized by a five-membered heterocyclic ring containing both oxygen and nitrogen. The compound is sourced primarily through synthetic routes involving amino alcohols and carbonyl compounds. Its chemical identity is denoted by the International Union of Pure and Applied Chemistry name, and it is assigned the Chemical Abstracts Service registry number 16251-47-1.
The synthesis of Pseudoephedroxane typically involves the cyclization of amino alcohols with carbonyl compounds. A common synthetic route includes the reaction of (S)-phenylglycinol with acetone under acidic conditions, leading to the formation of the oxazolidinone ring. This process can be optimized using continuous flow reactors to enhance yield and purity, with careful selection of catalysts and solvents to minimize by-products.
The molecular structure of Pseudoephedroxane is defined by its oxazolidinone framework, which consists of a five-membered ring that includes one nitrogen atom and one oxygen atom. The chirality of this compound arises from its specific stereochemistry, which is essential for its function as a chiral auxiliary.
Pseudoephedroxane is involved in several types of chemical reactions:
These reactions allow for the modification of Pseudoephedroxane to create derivatives with tailored properties for specific applications.
The mechanism of action of Pseudoephedroxane primarily revolves around its role as a chiral auxiliary in asymmetric synthesis. It provides a stereochemically defined environment that facilitates the formation of chiral centers in target molecules. The interactions between Pseudoephedroxane and substrates occur through hydrogen bonding and steric effects, guiding the synthesis towards specific enantiomers.
Relevant data on these properties highlight the compound's utility in various scientific applications where specific reactivity patterns are required.
Pseudoephedroxane finds extensive application across multiple scientific fields:
Pseudoephedrine (C₁₀H₁₅NO) is a β-hydroxyamphetamine derivative featuring two chiral centers, resulting in four possible stereoisomers. The clinically significant form is the (1S,2S)-enantiomer, which occurs naturally in Ephedra species and possesses superior pharmacological activity compared to other stereoisomers [4] [6]. The molecule consists of a phenethylamine backbone with a methyl group on the alpha-carbon and a methylamino group on the beta-carbon, forming a 1-hydroxy-2-methylaminopropyl substitution on the benzene ring [6]. This configuration establishes pseudoephedrine as a diastereomer of ephedrine, differing only in the relative configuration at C1 and C2 (ephedrine: 1R,2S) [4] [6]. The stereochemical arrangement critically influences receptor binding affinity, with the (1S,2S) form exhibiting optimal interaction with adrenergic receptors [6].
Table 1: Stereoisomers of Ephedrine/Pseudoephedrine
Stereoisomer | C1 Configuration | C2 Configuration | Pharmacological Activity |
---|---|---|---|
(1R,2S)-Ephedrine | R | S | High adrenergic activity |
(1S,2S)-Pseudoephedrine | S | S | Moderate adrenergic activity |
(1S,2R)-Pseudoephedrine | S | R | Low activity |
(1R,2R)-Ephedrine | R | R | Minimal activity |
Natural extraction involves isolating pseudoephedrine from Ephedra sinica and related species through alkaline extraction followed by crystallization. Plant material is treated with sodium hydroxide (pH 13-14), extracted into organic solvents (e.g., toluene), and purified via oxalate salt formation and recrystallization [9]. This process yields a mixture of ephedrine alkaloids requiring chromatographic separation to isolate pseudoephedrine [6].
Industrial fermentation employs the biotransformation of benzaldehyde using genetically modified Saccharomyces cerevisiae. Key steps include [1] [5]:
The fermentation route achieves enantioselectivity >98% for the (1S,2S) isomer and bypasses the need for stereochemical resolution [5]. Modern patents describe optimized Friedel-Crafts acylation using aprotic solvents (dichloromethane) and Lewis acid catalysts (AlCl₃) to synthesize 2-chloro-1-phenylpropan-1-one, followed by amination with methylamine to yield 2-(methylamino)-1-phenylpropan-1-one—a key intermediate for catalytic reduction to pseudoephedrine [1].
Table 2: Comparison of Production Methods
Parameter | Natural Extraction | Fermentation Synthesis |
---|---|---|
Starting Materials | Ephedra plant biomass | Benzaldehyde, Dextrose, Methylamine |
Key Steps | Alkaline extraction, Oxalate crystallization | Biocatalytic condensation, Reductive amination |
Enantioselectivity | Requires resolution | >98% (1S,2S) |
Process Time | Weeks (plant growth included) | 48-72 hours |
Environmental Impact | High solvent usage | Moderate water/solvent usage |
Pseudoephedrine exerts mixed receptor activity through direct and indirect mechanisms. It demonstrates preferential binding to α-adrenergic receptors (α₁ and α₂ subtypes) with moderate affinity (Ki = 2.3 μM for α1A), triggering vasoconstriction in nasal mucosal vessels [2] [10]. The molecule's phenethylamine core facilitates hydrophobic interactions with transmembrane domain 4 of α-receptors, while the β-hydroxyl group forms hydrogen bonds with serine residues in the binding pocket [10].
Pseudoephedrine exhibits weak partial agonism at β₂-adrenergic receptors (EC50 = 15 μM), inducing minimal bronchial dilation but contributing to cardiovascular side effects at high concentrations [2]. Its binding dynamics differ from epinephrine due to:
Functional assays confirm pseudoephedrine's EC50 for α-receptor-mediated vasoconstriction is 10-fold lower than for β-receptor-mediated activation [10].
Table 3: Adrenergic Receptor Binding Parameters
Receptor Subtype | Agonist Efficacy | Approx. Ki (μM) | Primary Physiological Effect |
---|---|---|---|
α1A | Full agonist | 2.3 | Vasoconstriction |
α2A | Partial agonist | 5.1 | Inhibition of norepinephrine release |
β1 | Weak partial agonist | 18.7 | Increased heart rate |
β2 | Weak partial agonist | 15.2 | Bronchodilation |
Pseudoephedrine functions as a substrate for norepinephrine transporters (NET), entering presynaptic neurons via uptake-1 mechanisms [2] [6]. Once intracellular, it disrupts vesicular storage through several actions:
This leads to increased synaptic norepinephrine concentrations (3-5 fold baseline at therapeutic doses), amplifying endogenous sympathetic signaling [2] [3]. Unlike amphetamines, pseudoephedrine demonstrates low membrane permeability due to its hydroxyl group, limiting CNS penetration and reducing central sympathomimetic effects [6] [25]. The molecule's indirect activity is pH-dependent, with alkalization increasing uncharged species and enhancing neuronal uptake [7]. Electrophysiological studies confirm pseudoephedrine potentiates postganglionic sympathetic transmission in nasal mucosa at 0.1-10 μM concentrations without direct neuronal excitation [10].
Absorption: Oral bioavailability approaches 100% with peak plasma concentrations (Cmax) achieved in 1-4 hours (immediate-release) or 2-6 hours (extended-release). Food delays Tmax by 1.3 hours but does not affect overall bioavailability [2] [7]. The molecule's pKa (9.52) ensures high solubility in stomach acid, facilitating rapid absorption [8].
Distribution: Volume of distribution (Vd) ranges from 2.6-3.3 L/kg, indicating extensive extravascular distribution [2] [6]. Protein binding is minimal (21-29%), primarily to alpha-1-acid glycoprotein, with no concentration-dependent binding observed [7] [9]. Brain penetration is limited (CSF:plasma ratio = 0.18) due to hydrophilicity [6].
Metabolism: Undergoes minimal hepatic metabolism (<10%) via CYP2D6-mediated N-demethylation to norpseudoephedrine (cathine), an active metabolite with weaker sympathomimetic activity [2] [7]. No glucuronidation or sulfation pathways are significant.
Excretion: Primarily renal excretion (55-75% unchanged) with pH-dependent kinetics. Urinary alkalinization (pH >8) prolongs elimination half-life to 12-16 hours, while acidification (pH <5) reduces it to 3-5 hours [3] [7]. Renal clearance averages 7.3-7.7 mL/min/kg, exceeding glomerular filtration rate, indicating active tubular secretion [7].
Table 4: Key Pharmacokinetic Parameters of Pseudoephedrine
Parameter | Value | Conditions |
---|---|---|
Oral Bioavailability | ~100% | Fasted state |
Tmax (IR) | 1-4 h | Single 60mg dose |
Tmax (ER) | 2-6 h | Single 120mg dose |
Plasma Protein Binding | 21-29% | Concentration-independent |
Vd | 2.6-3.3 L/kg | Steady-state |
Metabolism Fraction | <10% | Norpseudoephedrine formation |
Renal Excretion | 55-75% | Unchanged drug |
Elimination t½ | 5.4 h (range 3-16 h) | pH-dependent |
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: